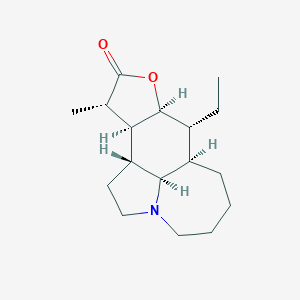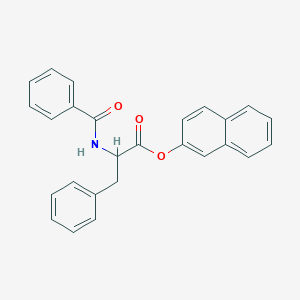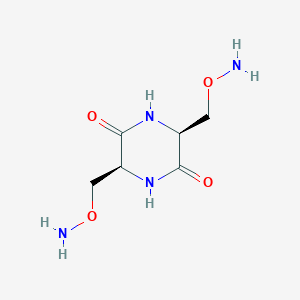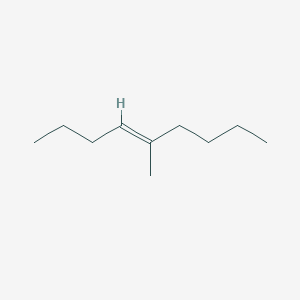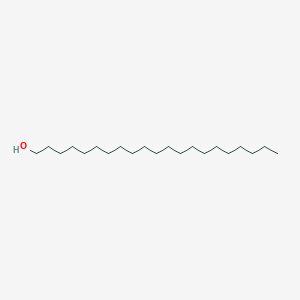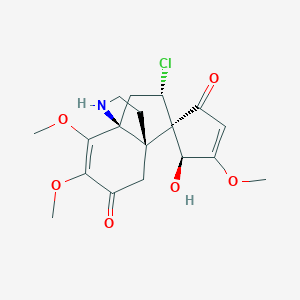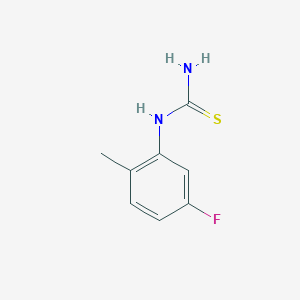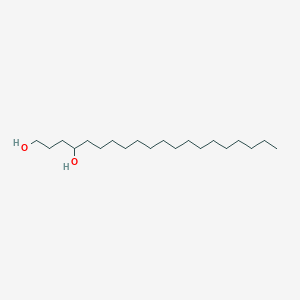
1,4-Icosanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Icosanediol, also known as icosane-1,4-diol, is a chemical compound with the molecular formula C20H42O2. It is a white, crystalline substance with a melting point of 54-56°C and a boiling point of 338°C. This compound has a wide range of applications in various fields, including medicine, cosmetics, and materials science.
Mechanism Of Action
The mechanism of action of 1,4-icosanediol is not fully understood. However, it is believed to interact with the cell membrane, altering its fluidity and permeability. This may lead to changes in cellular functions, such as ion transport and signal transduction.
Biochemical and Physiological Effects
1,4-Icosanediol has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,4-icosanediol in lab experiments is its biocompatibility. It has low toxicity and is biodegradable, making it a suitable candidate for biomedical applications. However, its low solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1,4-icosanediol. One area of interest is the development of new synthetic routes for this compound, which could lead to improved yields and lower costs. Another area of interest is the investigation of its potential applications in drug delivery and tissue engineering. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as an antimicrobial and anti-inflammatory agent.
Synthesis Methods
The synthesis of 1,4-icosanediol can be achieved through several methods, including the reduction of icosanedione, the catalytic hydrogenation of icosanedial, and the hydrolysis of icosanoyl chloride. The most commonly used method is the reduction of icosanedione using sodium borohydride or lithium aluminum hydride as a reducing agent.
Scientific Research Applications
1,4-Icosanediol has been extensively studied for its various scientific research applications. It has been used in the synthesis of biodegradable polymers, which have potential applications in drug delivery and tissue engineering. It has also been used as a building block for the synthesis of surfactants, which have applications in the cosmetics and personal care industries.
properties
CAS RN |
16274-31-0 |
|---|---|
Product Name |
1,4-Icosanediol |
Molecular Formula |
C20H42O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
icosane-1,4-diol |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21/h20-22H,2-19H2,1H3 |
InChI Key |
RAZKJGDSGFGVPZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(CCCO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCO)O |
synonyms |
1,4-Icosanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



